1-Ethyl-3,3-difluoropiperidin-4-ol
Description
1-Ethyl-3,3-difluoropiperidin-4-ol is a fluorinated piperidine derivative characterized by an ethyl group at the nitrogen atom, two fluorine atoms at the 3-position of the piperidine ring, and a hydroxyl group at the 4-position.
Properties
IUPAC Name |
1-ethyl-3,3-difluoropiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c1-2-10-4-3-6(11)7(8,9)5-10/h6,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHQHLBWMLRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-3,3-difluoropiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 1-ethylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-3,3-difluoropiperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3,3-difluoropiperidin-4-ol has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3-difluoropiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
3,3-Difluoropiperidin-4-ol
- Molecular Formula: C₅H₉F₂NO
- Molecular Weight : 137.13 g/mol
- Key Differences : Lacks the ethyl group at the nitrogen atom, resulting in reduced steric bulk and lower molecular weight.
- Applications : Used as a building block in pharmaceutical synthesis. Its simpler structure may enhance solubility compared to ethylated derivatives .
Pipenzolate Bromide
- Molecular Formula : C₂₃H₂₉BrN₂O₃
- Molecular Weight : 473.40 g/mol
- Key Differences : Features a quaternary ammonium structure with a benzilate ester and bromide counterion. The ethyl group is retained at the nitrogen, but the addition of aromatic and ester groups significantly alters its pharmacological profile.
- Applications : Clinically used as an antispasmodic agent due to its muscarinic receptor antagonism .
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol Hydrochloride
- Molecular Formula : C₁₃H₂₁ClN₂O₂
- Molecular Weight : 296.77 g/mol
- Key Differences : Incorporates an ethoxyphenyl substituent, introducing aromaticity and hydrogen-bonding capacity. The hydrochloride salt enhances water solubility, unlike the neutral 1-ethyl-3,3-difluoropiperidin-4-ol .
Ethyl 4-Oxo-1-piperidinecarboxylate
- Molecular Formula: C₉H₁₅NO₃ (inferred from analogous structures)
- Key Differences : Contains a ketone (4-oxo) and ester (carboxylate) group, making it more polar and reactive. The ethyl group is part of the ester moiety rather than the nitrogen .
Data Table: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 1-Ethyl-3,3-difluoropiperidin-4-ol | C₇H₁₃F₂NO* | ~165.13 (calculated) | Ethyl-N, 3,3-difluoro, 4-OH | Drug intermediate, conjugation |
| 3,3-Difluoropiperidin-4-ol | C₅H₉F₂NO | 137.13 | 3,3-difluoro, 4-OH | Pharmaceutical synthesis |
| Pipenzolate Bromide | C₂₃H₂₉BrN₂O₃ | 473.40 | Ethyl-N, benzilate ester | Antispasmodic therapy |
| Ethyl 4-oxo-1-piperidinecarboxylate | C₉H₁₅NO₃ | 185.22 | 4-oxo, ester | Organic synthesis |
*Calculated based on structural modifications from 3,3-difluoropiperidin-4-ol .
Research Findings and Functional Implications
- Fluorine Substitution: The 3,3-difluoro motif in both 1-ethyl-3,3-difluoropiperidin-4-ol and its non-ethylated analog enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
- This modification is observed in Pipenzolate Bromide, where ethylation contributes to prolonged receptor binding .
- Hydroxyl Group Reactivity : The 4-hydroxyl group enables participation in hydrogen bonding and conjugation reactions, as seen in EV surface modifications using similar hydroxyl-containing compounds .
Biological Activity
1-Ethyl-3,3-difluoropiperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
1-Ethyl-3,3-difluoropiperidin-4-ol has the molecular formula and features a piperidine ring substituted with an ethyl group and two fluorine atoms at the 3-position. The unique structural arrangement enhances its binding properties to various biological targets, which may contribute to its pharmacological effects.
Synthesis Methods
The synthesis of 1-Ethyl-3,3-difluoropiperidin-4-ol can be achieved through several chemical routes:
- Alkylation of Piperidine : Using difluoromethyl halides in the presence of bases.
- Fluorination Reactions : Employing fluorinating agents to introduce fluorine atoms selectively.
- Hydroxylation : Converting appropriate precursors into the hydroxylated form through oxidation reactions.
These methods ensure the compound's availability for further biological testing and application.
Anticancer Potential
Research indicates that 1-Ethyl-3,3-difluoropiperidin-4-ol exhibits significant anticancer activity . It has been shown to interact with various cancer cell lines, inhibiting cell proliferation and inducing apoptosis. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and growth.
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Apoptosis induction | Activation of caspase pathways | |
| Targeting VEGFR2 | Inhibition of vascular endothelial growth factor |
Neuropharmacological Effects
The ability of 1-Ethyl-3,3-difluoropiperidin-4-ol to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its interactions with neurotransmitter systems may lead to therapeutic effects in conditions such as anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-Ethyl-3,3-difluoropiperidin-4-ol is crucial for optimizing its biological activity. Modifications at various positions on the piperidine ring can significantly alter its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Ethyl group substitution | Enhances lipophilicity and binding affinity |
| Fluorine substitution | Increases metabolic stability |
Research shows that compounds with similar structural motifs often exhibit enhanced activity against specific targets, indicating that small changes in structure can lead to significant differences in biological efficacy.
Case Studies
- In vitro Studies : In a series of assays involving cancer cell lines, 1-Ethyl-3,3-difluoropiperidin-4-ol demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties.
- In vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
